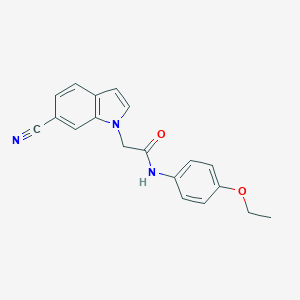amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)
2-[[(4-bromophenyl)sulfonyl](methyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(4-bromophenyl)sulfonyl](methyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as BPTES and is used as a tool compound in scientific research. The compound has shown promising results in the inhibition of glutaminase, which is an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
BPTES inhibits the activity of glutaminase by binding to the active site of the enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important step in cancer cell metabolism. By inhibiting glutaminase, BPTES blocks the production of glutamate, which is essential for the survival and growth of cancer cells. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages for lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it a valuable tool for investigating the role of glutaminase in cancer cell metabolism. BPTES is also relatively easy to synthesize and has a high purity level. However, BPTES has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. BPTES also has a short half-life, which makes it challenging to use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research and development of BPTES. One potential direction is to improve the solubility and stability of BPTES to make it more suitable for in vivo studies. Another direction is to investigate the potential of BPTES as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of BPTES in preclinical and clinical trials. Additionally, BPTES can be used as a tool compound to investigate the role of glutaminase in other diseases, such as neurodegenerative disorders and metabolic diseases.
Synthesemethoden
The synthesis of BPTES involves a multistep process that starts with the reaction of 4-bromobenzenesulfonyl chloride with methylamine to form N-methyl-4-bromobenzenesulfonamide. This intermediate is then reacted with 2-(phenylsulfanyl)aniline to form BPTES. The overall yield of the synthesis process is around 20%.
Wissenschaftliche Forschungsanwendungen
BPTES is widely used as a tool compound in scientific research. It has shown promising results in inhibiting the growth of cancer cells by targeting glutaminase, which is an enzyme that plays a crucial role in cancer cell metabolism. BPTES has been used in various studies to investigate the role of glutaminase in cancer cell metabolism and to explore the potential of glutaminase inhibitors as a therapeutic strategy for cancer treatment.
Eigenschaften
Molekularformel |
C21H19BrN2O3S2 |
|---|---|
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H19BrN2O3S2/c1-24(29(26,27)18-13-11-16(22)12-14-18)15-21(25)23-19-9-5-6-10-20(19)28-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) |
InChI-Schlüssel |
WTZLQEFFIZGEOS-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)


![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)
![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)
![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B296161.png)
![N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)
